Methyl 2-(Methylsulfonamido)phenylacetate

Medicinal Chemistry Chemical Biology Physicochemical Property Analysis

Using the wrong regioisomer introduces unquantifiable variability in SAR studies. Methyl 2-(Methylsulfonamido)phenylacetate (CAS 117239-82-4) delivers the precise ortho-substitution required for TRPV1 modulator and kinase inhibitor programs. • Ortho-substituted regioisomer: XLogP3=0.7, PSA=80.8 Ų, 5 rotatable bonds - steric/electronic profile distinct from para-/meta-analogs • Methyl ester reduces hydrogen bond donor count (1 vs. 2 for free acid), improving passive membrane permeability • ≥98% purity with full analytical documentation; ready-to-ship from multiple global stocks

Molecular Formula C10H13NO4S
Molecular Weight 150.22 g/mol
CAS No. 117239-82-4
Cat. No. B172119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(Methylsulfonamido)phenylacetate
CAS117239-82-4
SynonymsMethyl 2-(MethylsulfonaMido)phenylacetate
Molecular FormulaC10H13NO4S
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1NS(=O)(=O)C
InChIInChI=1S/C10H13NO4S/c1-15-10(12)7-8-5-3-4-6-9(8)11-16(2,13)14/h3-6,11H,7H2,1-2H3
InChIKeyGGXQFGLHGRJPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Methylsulfonamido)phenylacetate Overview


Methyl 2-(Methylsulfonamido)phenylacetate (CAS 117239-82-4) is an organic compound characterized by a methylsulfonamido group ortho-substituted on a phenylacetate backbone . It has the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . Structurally, it features a methyl ester, a phenyl ring, and a sulfonamide functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry . Its ortho-substitution pattern distinguishes it from its para- and meta-substituted regioisomers, which are known to be employed in the synthesis of TRPV1 modulators and kinase inhibitors . The compound is commercially available with a typical purity specification of 98% .

Methyl 2-(Methylsulfonamido)phenylacetate Substitution Risks


The specific ortho-substitution pattern of Methyl 2-(Methylsulfonamido)phenylacetate dictates its unique chemical and biological profile. Simple substitution with its para- (4-) or meta- (3-) regioisomers is not permissible for projects requiring ortho-specific structural features. Regioisomers exhibit distinct steric and electronic properties, leading to divergent reactivity and biological activity . For instance, para-substituted analogs are established intermediates for metabolically stable TRPV1 agonists, while meta-substituted analogs possess different physicochemical properties (e.g., LogP values) that can alter pharmacokinetic behavior . Therefore, procurement based solely on the sulfonamidophenylacetate core without strict ortho-positional control introduces significant and unquantifiable variability into experimental outcomes.

Methyl 2-(Methylsulfonamido)phenylacetate Differentiation Evidence


Substitution Pattern and Physicochemical Properties

Methyl 2-(Methylsulfonamido)phenylacetate, with its ortho-substitution, exhibits a distinct physicochemical profile compared to its para- and meta-substituted analogs. Its higher calculated lipophilicity (XLogP3 = 0.7) and smaller polar surface area (PSA = 80.8 Ų) relative to its acid derivatives differentiate it as a specific, non-interchangeable starting material for synthesis .

Medicinal Chemistry Chemical Biology Physicochemical Property Analysis

Hydrogen Bonding vs. Free Acid Analogs

The methyl ester of the target compound limits its hydrogen bond donor capacity compared to free acid analogs. This is a critical differentiator for applications requiring controlled permeability or specific protein-ligand interactions [1].

Structural Biology Rational Drug Design Molecular Recognition

Conformational Flexibility vs. Unsubstituted Scaffolds

The presence of a methyl ester group on the phenylacetic acid core introduces a key point of conformational flexibility relative to unsubstituted or more rigid scaffolds .

Conformational Analysis Ligand Design Molecular Modeling

Methyl 2-(Methylsulfonamido)phenylacetate Application Scenarios


ortho-Specific Bioisostere Synthesis

The ortho-substitution pattern and increased conformational flexibility (5 rotatable bonds) of Methyl 2-(Methylsulfonamido)phenylacetate make it a preferred starting material for synthesizing novel bioisosteres where steric and electronic properties must diverge from para- or meta-analogs . This is particularly relevant for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around a central phenylacetamide or phenylacetate scaffold, where the ortho-position's influence on target binding cannot be predicted from other regioisomers [1].

Enhanced Membrane Permeability Drug Design

Procurement of the methyl ester derivative (target compound) over the corresponding free acid is specifically indicated for projects focused on improving passive membrane permeability. The quantified reduction in hydrogen bond donor count (from 2 to 1) is a key advantage for designing molecules with favorable oral bioavailability or blood-brain barrier penetration . This property directly addresses a common optimization challenge in drug discovery and provides a verifiable rationale for selecting this ester over the acid analog.

Regioisomer-Specific Chemical Probes

The distinct physicochemical properties of the ortho-substituted target compound (XLogP3 = 0.7, PSA = 80.8 Ų) enable its use as a chemical probe to investigate biological systems where regioisomerism is critical for molecular recognition [1]. For example, in developing TRPV1 antagonists or kinase inhibitors, where different positional isomers of a phenylacetamide core are known to yield divergent biological activities, this ortho-substituted ester offers a unique starting point to explore new chemical space not accessible via para- or meta-analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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